n,n'-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine
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Overview
Description
n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine is a chemical compound known for its unique structure and properties It features two 3,4-dimethoxyphenyl groups attached to a propane-1,3-diamine backbone through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and propane-1,3-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their function.
Comparison with Similar Compounds
- n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]ethane-1,2-diamine
- n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]butane-1,4-diamine
- n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]hexane-1,6-diamine
Comparison: Compared to its similar compounds, n,n’-Bis[(e)-(3,4-dimethoxyphenyl)methylidene]propane-1,3-diamine has a unique three-carbon backbone, which may influence its reactivity and binding properties
Properties
CAS No. |
5767-54-4 |
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Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[3-[(3,4-dimethoxyphenyl)methylideneamino]propyl]methanimine |
InChI |
InChI=1S/C21H26N2O4/c1-24-18-8-6-16(12-20(18)26-3)14-22-10-5-11-23-15-17-7-9-19(25-2)21(13-17)27-4/h6-9,12-15H,5,10-11H2,1-4H3 |
InChI Key |
CVQUKSXLPMUVED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NCCCN=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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